molecular formula C11H11NO2 B14761228 methyl 2-methyl-3H-indole-5-carboxylate

methyl 2-methyl-3H-indole-5-carboxylate

Cat. No.: B14761228
M. Wt: 189.21 g/mol
InChI Key: GCJUEHTVEQFYDQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3H-indole-5-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid . The reaction typically requires an acid catalyst and an alcohol, such as methanol, under reflux conditions. Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene and 50% sodium hydroxide under phase-transfer catalysis .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3H-indole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of methyl 2-methyl-3H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the nature of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methyl-3H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other indole derivatives .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 2-methyl-3H-indole-5-carboxylate

InChI

InChI=1S/C11H11NO2/c1-7-5-9-6-8(11(13)14-2)3-4-10(9)12-7/h3-4,6H,5H2,1-2H3

InChI Key

GCJUEHTVEQFYDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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